4-Methylpyridine-2-boronic acid
Overview
Description
4-Methylpyridine-2-boronic acid is an organoboron compound with the molecular formula C6H8BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the second carbon of the pyridine ring, and a methyl group is attached to the fourth carbon. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-2-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange reaction to introduce a boronic acid group at a specific position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts to form pyridinylboronic acids.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyridine-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds, respectively.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are typical.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents are used.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Chan-Lam Coupling: Amines or ethers.
Protodeboronation: Pyridine derivatives without the boronic acid group.
Scientific Research Applications
4-Methylpyridine-2-boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylpyridine-2-boronic acid in chemical reactions involves the formation of boron-carbon bonds, which facilitate the transfer of organic groups in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partners.
Comparison with Similar Compounds
- 4-Methylpyridine-3-boronic acid
- 4-Methylpyridine-4-boronic acid
- 4-Methylpyridine-5-boronic acid
Comparison: 4-Methylpyridine-2-boronic acid is unique due to the position of the boronic acid group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to other isomers, it may exhibit different regioselectivity and reactivity in cross-coupling reactions .
Biological Activity
4-Methylpyridine-2-boronic acid (CAS 372963-48-9) is a compound that belongs to the class of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular structure of this compound is characterized by the following properties:
- Molecular Formula : C₆H₈BNO₂
- Molecular Weight : 136.95 g/mol
- IUPAC Name : (4-methylpyridin-2-yl)boronic acid
- InChIKey : CGRJYCBMVWNLPD-UHFFFAOYSA-N
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 3
- Topological Polar Surface Area : 53.4 Ų
These properties contribute to its reactivity and interactions with biological targets.
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which can influence various biological processes. The primary mechanisms through which this compound exhibits biological activity include:
- Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors of serine hydrolases and proteasomes, which are critical in cancer cell proliferation and survival. For instance, some studies have highlighted their role in inhibiting the proteasome pathway, similar to established drugs like bortezomib .
- Anticancer Activity : Research indicates that derivatives of boronic acids can induce apoptosis in cancer cells. The specific pathways involved often relate to the modulation of apoptosis-regulating proteins and the disruption of cellular signaling pathways .
- Antibacterial and Antiviral Effects : Boronic acids have shown potential as antibacterial agents by interfering with bacterial cell wall synthesis and function. They also exhibit antiviral properties by inhibiting viral replication mechanisms .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
Therapeutic Applications
The therapeutic applications of this compound are broadening due to its versatile biological activity:
- Cancer Treatment : As a potential adjunct to existing therapies, it may enhance the efficacy of traditional chemotherapeutics by overcoming drug resistance mechanisms.
- Infectious Diseases : Its antibacterial properties suggest possible applications in treating resistant bacterial infections.
- Drug Development : The compound's unique reactivity makes it a valuable scaffold for designing new drugs targeting various diseases, including metabolic disorders and cancers.
Properties
IUPAC Name |
(4-methylpyridin-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRJYCBMVWNLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376413 | |
Record name | 4-METHYLPYRIDINE-2-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372963-48-9 | |
Record name | 4-METHYLPYRIDINE-2-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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